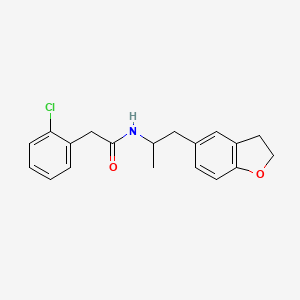

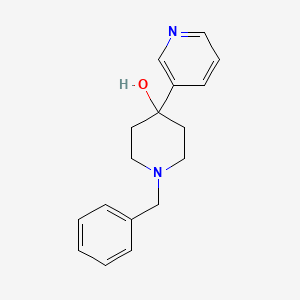

3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one, also known as EF5, is a small molecule that has been widely used in scientific research applications. EF5 is a hypoxia marker that is used to detect low oxygen levels in tissues. This molecule has been extensively studied for its ability to identify hypoxic regions in tumors and other tissues.

Applications De Recherche Scientifique

Fluorescence Applications in Biochemistry and Medicine

Quinoline derivatives, including those with substituted amino groups, are known for their efficient fluorescence properties. These compounds are utilized as fluorophores in studying biological systems, including DNA fluorophores based on fused aromatic systems. Their potential as sensitive and selective compounds makes them valuable in research for probing molecular processes within cells and tissues I. Aleksanyan, L. Hambardzumyan (2013).

Gastrokinetic Activity

Several benzamide derivatives, including those with quinoline structures, have been synthesized and evaluated for gastrokinetic activity. These compounds are designed to influence gastric emptying, demonstrating potential therapeutic applications in treating gastrointestinal motility disorders without the adverse effects associated with dopamine D2 receptor antagonism S. Kato et al. (1992).

Antimicrobial and Antifungal Screening

Compounds with a quinoline backbone have been synthesized and tested for their antibacterial and antifungal activities against various microorganisms. Their structural features, including substitutions on the quinoline nucleus, contribute to their biological activities, offering potential applications in developing new antimicrobial agents P. Rana, B. Mistry, K. R. Desai (2008).

Antitumor Applications

The synthesis of hydroxy-substituted aza-analogues of antitumor anthrapyrazoles, involving quinoline structures, indicates their relevance in cancer research. These compounds exhibit cytotoxic activities, highlighting their potential in designing new anticancer therapies A. P. Krapcho et al. (1998).

Imaging and Diagnostic Applications

Quinoline derivatives have been explored as potential PET (Positron Emission Tomography) imaging agents for tracking EGFR, HER2, and HER3 signaling in cancers. Their synthesis and evaluation underscore the role of quinoline compounds in developing diagnostic tools for cancer and other diseases Min Wang, Mingzhang Gao, Q. Zheng (2014).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one' involves the synthesis of the quinoline ring system followed by the introduction of the amine and methyl groups at specific positions on the ring system.", "Starting Materials": [ "2-methoxybenzoic acid", "ethyl 4-fluorobenzylideneacetate", "4-ethylphenylboronic acid", "2-bromoacetophenone", "methylamine hydrochloride", "sodium hydroxide", "palladium on carbon", "N,N-dimethylformamide", "diethyl ether", "dichloromethane", "triethylamine", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Synthesis of 7-methoxyquinolin-2(1H)-one:", "- 2-methoxybenzoic acid is reacted with acetic anhydride and sodium acetate to form 2-methoxybenzoylacetate.", "- 2-methoxybenzoylacetate is then reacted with 2-bromoacetophenone in the presence of sodium hydroxide to form 7-methoxyquinolin-2(1H)-one.", "Synthesis of 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one:", "- Ethyl 4-fluorobenzylideneacetate is reacted with 4-ethylphenylboronic acid in the presence of palladium on carbon and triethylamine to form 4-ethylphenyl(4-fluorobenzyl)acetate.", "- 4-ethylphenyl(4-fluorobenzyl)acetate is then reacted with methylamine hydrochloride in the presence of sodium hydroxide to form 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)acetate.", "- 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)acetate is then reacted with hydrochloric acid to form 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)ammonium chloride.", "- 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)ammonium chloride is then reacted with 7-methoxyquinolin-2(1H)-one in the presence of sodium hydroxide to form 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one." ] } | |

Numéro CAS |

892290-51-6 |

Formule moléculaire |

C26H25FN2O2 |

Poids moléculaire |

416.496 |

Nom IUPAC |

3-[[4-ethyl-N-[(4-fluorophenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C26H25FN2O2/c1-3-18-6-11-23(12-7-18)29(16-19-4-9-22(27)10-5-19)17-21-14-20-8-13-24(31-2)15-25(20)28-26(21)30/h4-15H,3,16-17H2,1-2H3,(H,28,30) |

Clé InChI |

YRBYTXCOYSJJTM-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)CC3=CC4=C(C=C(C=C4)OC)NC3=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2817281.png)

![1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817282.png)

![N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2817283.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2817286.png)

![N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2817291.png)

![3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817292.png)

![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)